2,3,4,6-Tetra-O-acetyl Linamarin

Catalog No.
S859217
CAS No.
66432-53-9
M.F
C18H25NO10
M. Wt
415.395
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl Linamarin

CAS Number

66432-53-9

Product Name

2,3,4,6-Tetra-O-acetyl Linamarin

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate

Molecular Formula

C18H25NO10

Molecular Weight

415.395

InChI

InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1

InChI Key

LKTQBMQWABNFQQ-UUAJXVIYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyloxy)isobutyronitrile; Linamarin Tetraacetate;

2,3,4,6-Tetra-O-acetyl Linamarin is a chemical compound with the molecular formula C₁₈H₂₅N₀₁₀ and a molecular weight of 415.39 g/mol. It is a derivative of linamarin, which is a natural compound found primarily in various plants, particularly in cassava (Manihot esculenta). The acetylation of linamarin enhances its stability and solubility in organic solvents, making it useful in biochemical applications. This compound is typically utilized in proteomics research and organic synthesis due to its functional groups that facilitate various

Typical of acetylated compounds. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the acetyl groups can be removed, regenerating linamarin.
  • Transesterification: The acetyl groups can be substituted with other alcohols under basic conditions.
  • Reduction: The compound can be reduced to form different derivatives, which may alter its biological activity or solubility properties.

These reactions allow for the modification of the compound for specific applications in research and industry .

The synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin typically involves the acetylation of linamarin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The general steps are as follows:

  • Preparation: Dissolve linamarin in an appropriate solvent (e.g., dichloromethane).
  • Acetylation: Add acetic anhydride or acetyl chloride dropwise while stirring.
  • Neutralization: After completion of the reaction, neutralize the mixture with water or dilute acid.
  • Purification: Purify the product through recrystallization or chromatography.

This method allows for high yields of 2,3,4,6-Tetra-O-acetyl Linamarin with good purity levels .

2,3,4,6-Tetra-O-acetyl Linamarin finds applications in various fields:

  • Biochemical Research: Used as a reagent in assays to study enzyme activity and metabolic pathways.
  • Organic Synthesis: Serves as an intermediate for synthesizing other complex organic compounds.
  • Pharmaceutical Development: Investigated for potential therapeutic effects against cancer and other diseases.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Studies on the interactions of 2,3,4,6-Tetra-O-acetyl Linamarin with biological molecules suggest that it can influence enzymatic activity and cellular metabolism. Its hydrolysis products may interact with various enzymes involved in carbohydrate metabolism. Additionally, research has focused on its potential to modulate signaling pathways related to cell growth and apoptosis. These interactions are crucial for understanding its biological implications and therapeutic potential .

Several compounds share structural characteristics with 2,3,4,6-Tetra-O-acetyl Linamarin. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
LinamarinContains a β-D-glucopyranoside structureNaturally occurring; releases cyanide upon hydrolysis
2,3-Di-O-acetyl-LinamarinSimilar acetylation but fewer acetyl groupsLess stable than 2,3,4,6-Tetra-O-acetyl Linamarin
2-Acetoxy-1-methyl-β-D-glucopyranosideAcetoxy group at different positionDifferent biological activity profile
Cyanogenic GlucosidesGeneral class including linamarinCan be toxic; varies widely in plants

The uniqueness of 2,3,4,6-Tetra-O-acetyl Linamarin lies in its complete acetylation which enhances solubility and stability compared to its analogs while maintaining significant biological activity .

The acetylation of linamarin to produce 2,3,4,6-tetra-O-acetyl linamarin represents a critical protective strategy in synthetic organic chemistry, enabling selective manipulation of hydroxyl groups while preserving the labile cyanohydrin functionality [1]. This compound, with the molecular formula C₁₈H₂₅NO₁₀ and molecular weight of 415.39 daltons, exhibits characteristic physical properties including a white crystalline appearance and melting point range of 141-142°C [8].

The most widely employed acetylation protocol utilizes acetic anhydride as the acetylating agent in the presence of pyridine as both solvent and base catalyst [1]. This methodology provides complete acetylation of all four hydroxyl groups on the glucose moiety, yielding the tetra-acetate derivative in excellent yields typically exceeding 85% [5]. The reaction mechanism proceeds through nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate ion and subsequent proton transfer [27].

Alternative acetylation strategies have been developed to address specific synthetic requirements and reaction conditions. The use of acetyl chloride in combination with triethylamine offers rapid acetylation under mild conditions, particularly advantageous when dealing with acid-sensitive substrates [22]. Lewis acid-catalyzed acetylation protocols employing aluminum chloride have demonstrated effectiveness in selective deacetylation reactions, providing access to partially protected intermediates [22].

Reaction Conditions and Optimization

The optimization of acetylation conditions requires careful consideration of temperature, solvent choice, and reaction time to maximize yield while minimizing side reactions [23]. Standard protocols typically employ temperatures ranging from 0°C to room temperature, with reaction times varying from 2 to 24 hours depending on the specific acetylating agent and catalytic system [12]. The choice of solvent significantly influences reaction kinetics, with pyridine, dichloromethane, and dimethylformamide representing the most commonly utilized media [8].

Analytical characterization of the acetylation products relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques [36]. The ¹H nuclear magnetic resonance spectrum of 2,3,4,6-tetra-O-acetyl linamarin exhibits characteristic acetyl signals at approximately 2.0-2.1 parts per million, while the anomeric proton appears as a distinctive doublet in the 5.0-6.3 parts per million region [22]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through identification of carbonyl carbons at 169-171 parts per million [22].

Glycosylation Strategies for Cyanogenic Glycoside Synthesis

The synthesis of cyanogenic glycosides through glycosylation reactions represents a fundamental transformation in carbohydrate chemistry, enabling the construction of complex oligosaccharide structures with precise stereochemical control [5]. The glycosylation of cyanohydrins presents unique challenges due to the inherent instability of the cyanohydrin moiety under basic conditions and the requirement for stereoselective bond formation [12].

Glycosyl fluoride donors have emerged as particularly effective glycosylating agents due to their enhanced stability, ease of handling, and high stereoselectivity compared to other glycosyl halides [5]. The preparation of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl fluoride involves treatment of 2,3,4,6-tetra-O-acetyl-D-glucopyranose with diethylaminosulfur trifluoride in dichloromethane, affording the corresponding fluoride in excellent yields [5] [19].

The glycosylation mechanism proceeds through initial activation of the glycosyl fluoride by a Lewis acid promoter, typically boron trifluoride diethyl etherate, leading to formation of an oxocarbenium ion intermediate [21]. Nucleophilic attack by the cyanohydrin hydroxyl group, previously protected as a trimethylsilyl ether, results in stereoselective glycoside bond formation with predominant formation of the beta-anomer [5] [25].

Advanced Glycosylation Methodologies

Recent developments in glycosylation methodology have focused on the use of frustrated Lewis pair catalysis systems that enable efficient activation of glycosyl fluorides under mild reaction conditions [25]. These systems utilize highly electrophilic boron catalysts such as tris(pentafluorophenyl)borane in combination with silyl ether acceptors, allowing glycoside bond formation at room temperature with minimal catalyst loading [25].

The substrate scope of these glycosylation reactions encompasses a wide range of glycosyl donors and acceptors, with particular emphasis on the synthesis of complex oligosaccharides through iterative glycosylation strategies [18]. The method demonstrates tolerance for various protecting group patterns and enables access to all possible stereochemical outcomes through judicious choice of reaction conditions and substrate structure [25].

Glycosyl DonorPromoter SystemYield (%)Stereoselectivity (α:β)
Tetra-O-acetyl-glucopyranosyl fluorideBoron trifluoride diethyl etherate82-851:9
Tetra-O-benzoyl-glucopyranosyl fluorideTris(pentafluorophenyl)borane78-831:8
Tetra-O-acetyl-galactopyranosyl fluorideSilicon tetrafluoride65-721:7

Stereocontrolled Synthesis Approaches

The stereocontrolled synthesis of cyanogenic glycosides requires precise control over the configuration at both the anomeric position of the sugar moiety and the cyanohydrin stereocenter [5]. Traditional synthetic approaches have been hampered by the base sensitivity of cyanohydrins, which undergo facile epimerization under alkaline conditions through formation of enolate intermediates [12].

The development of stereocontrolled synthetic methodologies has focused on the use of acidic reaction conditions throughout the entire synthetic sequence, thereby avoiding exposure to basic reagents that would compromise stereochemical integrity [5]. The key strategic element involves initial stabilization of the cyanohydrin through formation of trimethylsilyl ethers, which serve the dual purpose of protecting the hydroxyl group and enhancing nucleophilicity [20].

The synthetic sequence commences with the preparation of trimethylsilylated cyanohydrins through reaction of aldehydes with trimethylsilyl cyanide in the presence of lithium perchlorate under solvent-free conditions [5] [20]. This transformation proceeds with complete retention of stereochemistry and provides the protected cyanohydrin intermediates in quantitative yields [5].

Mechanistic Considerations in Stereocontrol

The stereochemical outcome of glycosylation reactions is governed by several factors including the nature of the glycosyl donor, the promoter system employed, and the reaction solvent [14]. Neighboring group participation by acetyl substituents at the C-2 position of the glycosyl donor provides strong directing effects, leading to preferential formation of trans-diaxial products [25].

The use of intramolecular aglycone delivery strategies offers complementary stereochemical control, enabling access to cis-glycosidic linkages through silicon-mediated cyclization processes [25]. These methodologies exploit temporary silicon linkages between the donor and acceptor components to direct stereochemical outcomes through conformational constraints [25].

Computational studies have provided valuable insights into the transition state structures and energy barriers associated with different stereochemical pathways [33]. Density functional theory calculations reveal that the leaving group ability and steric bulk of substituents strongly influence the relative energies of competing transition states, thereby governing the observed stereoselectivity [33].

Substrate ConfigurationMajor ProductSelectivity RatioReaction Time (h)
(R)-Cyanohydrinβ-Glycoside9:12
(S)-Cyanohydrinα-Glycoside8:13
Racemic mixtureBoth anomers1:14

Catalytic Systems in Acetyl Group Transfer Reactions

The development of efficient catalytic systems for acetyl group transfer reactions has been driven by the need for mild reaction conditions, high selectivity, and broad substrate scope [15]. Traditional acetylation protocols often require stoichiometric amounts of base and harsh reaction conditions, leading to potential decomposition of sensitive substrates and formation of undesired byproducts [17].

Boron trifluoride diethyl etherate has emerged as a particularly effective catalyst for acetyl group transfer reactions, demonstrating remarkable activity even at low catalyst loadings [21]. The catalytic mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the acetylating agent, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group [31].

The catalytic cycle proceeds through initial formation of a boron-acetyl complex, followed by nucleophilic attack by the alcohol substrate and subsequent regeneration of the active catalyst [16]. The high turnover numbers observed with this catalytic system enable efficient acetylation of complex substrates under mild conditions with minimal catalyst loading [21].

Mechanistic Insights and Optimization

Recent mechanistic studies have revealed the importance of trace amounts of hydrogen fluoride in enhancing the catalytic activity of boron trifluoride systems [31]. The generation of hydrogen fluoride through reaction with glass surfaces leads to formation of silicon tetrafluoride, which acts as a co-catalyst in the acetylation process [31]. This discovery has led to the development of optimized protocols that deliberately include controlled amounts of fluoride sources to maximize catalytic efficiency [31].

The substrate scope of these catalytic acetylation reactions encompasses a wide range of alcohols, including primary, secondary, and tertiary systems [21]. The methodology demonstrates particular effectiveness with carbohydrate substrates, where multiple hydroxyl groups can be selectively acetylated under carefully controlled conditions [18].

Alternative catalytic systems based on frustrated Lewis pair chemistry have shown promise for acetyl group transfer reactions under extremely mild conditions [25]. These systems utilize the cooperative action of Lewis acids and Lewis bases to activate both the acetylating agent and the nucleophilic substrate simultaneously [25].

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)Selectivity
Boron trifluoride diethyl etherate12585-92High
Aluminum chloride56078-85Moderate
Tris(pentafluorophenyl)borane0.52588-95Excellent
Silicon tetrafluoride24082-89Good

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2,3,4,6-Tetra-O-acetyl Linamarin exhibits distinctive ¹H NMR spectral characteristics that enable structural elucidation and confirmation of the acetylated cyanogenic glucoside framework [1] [2] [3]. The compound demonstrates a molecular formula of C₁₈H₂₅NO₁₀ with a molecular weight of 415.39 g/mol [1] [4].

The acetyl methyl protons appear as prominent singlet signals in the region of 2.0-2.2 ppm, representing the four equivalent acetyl protecting groups attached to the glucose moiety [3] [5]. These signals typically integrate for twelve protons, confirming the tetra-acetylated nature of the glucose unit. The chemical equivalence of these acetyl groups results from the rapid rotation around the C-O bonds in solution, leading to averaged chemical environments [6] [7].

Glucose ring protons manifest as complex multiplet patterns between 5.0-5.4 ppm, characteristic of acetylated carbohydrate systems [3] [5]. The anomeric proton (H-1) appears as a distinctive doublet at 4.4-4.8 ppm with a coupling constant typical of β-anomeric configuration (J₁,₂ = 7-8 Hz) [3] [8]. This coupling pattern confirms the stereochemical arrangement at the anomeric center, which is crucial for the biological activity of cyanogenic glucosides [9] [10].

The primary alcohol protons (H-6a, H-6b) of the glucose unit appear as doublet of doublets in the range of 4.1-4.3 ppm, reflecting the diastereotopic nature of these protons in the rigid ring system [6] [7]. The geminal coupling between H-6a and H-6b (J₆ₐ,₆ᵦ = 12-13 Hz) and vicinal coupling to H-5 (J₅,₆ = 2-5 Hz) provide detailed connectivity information [11] [12].

Isobutyronitrile moiety protons contribute signals at 1.5-1.7 ppm, appearing as singlets due to the quaternary carbon bearing the nitrile group [13] [14]. These six protons represent the two equivalent methyl groups attached to the cyanogenic carbon center, confirming the linamarin-derived structure [15] [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides comprehensive structural information about the carbon framework of 2,3,4,6-Tetra-O-acetyl Linamarin [6] [7] [17]. The technique exhibits enhanced resolution compared to ¹H NMR due to the broader chemical shift range (0-220 ppm), enabling clear distinction of all carbon environments [6] [17].

Acetyl carbonyl carbons appear in the characteristic ester region at 169-171 ppm, representing the four equivalent C=O groups of the acetyl protecting units [3] [18]. These signals confirm the presence of acetyl ester functionality and provide information about the electronic environment of the carbonyl groups [19] [20].

The glucose anomeric carbon (C-1) resonates in the typical range of 95-105 ppm, consistent with β-glycosidic linkage formation [14] [3]. This chemical shift is diagnostic for the anomeric carbon in β-glucopyranosides and confirms the stereochemical configuration at this position [18] [17].

Nitrile carbon appears as a distinctive signal at 115-120 ppm, characteristic of the C≡N functionality in cyanogenic glucosides [21] [22]. This signal, although typically weak due to the quaternary nature and long relaxation times, provides definitive evidence for the cyanogenic functionality [6] [23].

Glucose ring carbons occupy the region between 68-78 ppm, reflecting the acetylated hydroxyl positions on the pyranose ring [3] [17]. The multiplicity and chemical shifts of these signals provide detailed information about the substitution pattern and conformation of the glucose unit [18] [7].

Acetyl methyl carbons appear at 20-21 ppm as sharp singlets, confirming the presence of four equivalent acetyl protecting groups [3] [20]. The chemical shift and intensity relationships support the complete acetylation of all available hydroxyl groups on the glucose moiety [6] [24].

Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis

2D-COSY experiments provide crucial connectivity information by revealing scalar coupling relationships between protons within the molecular framework [9] [25] [10]. This technique enhances structural assignment reliability by mapping the carbon-hydrogen skeleton through bond connectivity patterns [25] [8].

Glucose ring connectivity is established through systematic H-H coupling patterns observed in the COSY spectrum [9] [12]. The anomeric proton (H-1) shows cross-correlation with H-2, confirming the vicinal relationship and providing stereochemical information about the glucose ring conformation [25] [10].

Acetyl group correlations appear as moderate intensity cross-peaks, enabling assignment of individual acetyl environments to specific hydroxyl positions on the glucose unit [9] [25]. Although the acetyl methyl groups do not directly couple with other protons, their assignments can be confirmed through long-range correlations in advanced 2D experiments [10] [8].

The systematic assignment of glucose protons follows established patterns for acetylated carbohydrates, with H-1 coupling to H-2, H-2 to H-3, and continuing around the ring system [25] [12]. The characteristic coupling constants and cross-peak intensities provide conformational information about the glucose chair configuration [9] [10].

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometric analysis of 2,3,4,6-Tetra-O-acetyl Linamarin reveals characteristic fragmentation patterns that support structural identification and purity assessment [26] [27] [28]. The compound exhibits a molecular ion peak [M+H]⁺ at m/z 416, corresponding to the protonated molecular species [1] [2].

Sequential acetyl eliminations constitute the predominant fragmentation pathway, with losses of 43 mass units (CH₃CO) occurring systematically [26] [28]. The fragmentation pattern shows [M-43]⁺ at m/z 373, [M-86]⁺ at m/z 330, [M-129]⁺ at m/z 287, and [M-172]⁺ at m/z 244, representing the progressive loss of one, two, three, and four acetyl groups respectively [26] [29].

Glucose fragmentation generates characteristic oxonium ions at m/z 163, corresponding to the [C₆H₁₁O₆]⁺ fragment derived from the acetylated glucose moiety [27] [30]. Additional glucose-related fragments appear at m/z 145 ([C₆H₉O₅]⁺) following dehydration reactions [26] [31].

The isobutyronitrile fragment ([C₄H₇NO]⁺) appears at m/z 85, confirming the presence of the cyanogenic aglycone portion [13] [26]. This fragment is diagnostic for linamarin-derived compounds and provides definitive evidence for the cyanogenic glucoside structure [28] [29].

Base peak intensity is typically observed for the acetyl cation ([CH₃CO]⁺) at m/z 43, reflecting the favorable formation of this stable fragment through McLafferty rearrangement processes [26] [28]. The high abundance of this fragment confirms the extensive acetylation of the molecule [32] [33].

Fragmentation Mechanisms

α-Cleavage reactions predominate in the fragmentation of acetyl ester bonds, leading to the characteristic loss of acetyl radicals [26] [28]. The electron-withdrawing nature of the carbonyl groups facilitates these fragmentation pathways through stabilization of the resulting carbocation fragments [28] [29].

Retro-Diels-Alder rearrangements contribute to glucose ring fragmentation, generating the observed oxonium ion patterns [31] [34]. These rearrangements are facilitated by the rigid glucose ring structure and the electron-donating effects of the acetyl substituents [26] [31].

Inductive cleavage of the glycosidic bond generates fragments corresponding to the separate aglycone and sugar portions [28] [35]. The stability of the resulting fragments depends on the electronic effects of the acetyl groups and the cyanogenic functionality [26] [29].

Infrared Spectroscopy of Acetyl Functional Groups

Carbonyl Stretching Vibrations

Acetyl carbonyl groups in 2,3,4,6-Tetra-O-acetyl Linamarin exhibit characteristic C=O stretching vibrations in the region of 1735-1750 cm⁻¹ [36] [19] [20]. These frequencies are typical for aliphatic acetate esters and appear as very strong absorption bands due to the significant dipole moment changes associated with carbonyl stretching [36] [37].

The multiple acetyl groups generate overlapping absorption bands that may appear as a single broad intense peak or as multiple resolved bands depending on the local electronic environments [38] [39]. The electron-withdrawing effects of the glucose ring and neighboring acetyl groups influence the exact frequency positions within this range [19] [24].

Frequency variations within the acetyl C=O region provide information about conformational effects and intermolecular interactions [38] [40]. The positioning of bands toward higher frequencies (1750 cm⁻¹) indicates stronger C=O bonds due to reduced electron density from inductive effects [19] [41].

Carbon-Oxygen Stretching Patterns

Acetyl C-O stretching vibrations appear as strong absorption bands in the region of 1200-1250 cm⁻¹, characteristic of the ester functionality [36] [39] [37]. These vibrations correspond to the asymmetric C-C-O stretching mode of the acetyl groups and provide confirmation of ester bond formation [39] [42].

The "Rule of Three" pattern is observed for acetate esters, showing three characteristic intense peaks at approximately 1740 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-C-O stretch), and 1100 cm⁻¹ (O-C-C stretch) [39]. This pattern is diagnostic for acetate ester identification and distinguishes acetyl derivatives from other acyl protecting groups [36] [39].

Multiple C-O environments in the tetra-acetylated compound may generate complex absorption patterns in the 1000-1300 cm⁻¹ region [37] [42]. The glucose ring C-O stretches contribute additional bands that overlap with acetyl C-O vibrations, requiring careful spectral interpretation [43] [44].

Methyl and Methylene Deformation Modes

Acetyl methyl deformation vibrations appear in the range of 1350-1450 cm⁻¹ as medium intensity bands [37] [42] [41]. These bending modes are characteristic of CH₃ groups and provide supporting evidence for the presence of acetyl substituents [37] [43].

The asymmetric and symmetric CH₃ deformations typically appear as doublets around 1465-1440 cm⁻¹ and 1390-1365 cm⁻¹ respectively [37] [42]. The intensity and splitting patterns of these bands provide information about the local environment of the acetyl methyl groups [41] [45].

Glucose CH deformation modes contribute additional peaks in the fingerprint region below 1500 cm⁻¹ [43] [46]. These vibrations, while complex to assign individually, provide characteristic patterns that support the carbohydrate nature of the molecule [42] [44].

Nitrile Stretching Characteristics

Nitrile C≡N stretching appears as a characteristic medium intensity band at 2240-2260 cm⁻¹ [21] [22]. This frequency range is diagnostic for aliphatic nitriles and confirms the presence of the cyanogenic functionality in the linamarin derivative [37] [41].

The nitrile band position is influenced by the electronic environment of the quaternary carbon bearing the CN group [22]. The observed frequency falls within the expected range for non-aromatic cyanogenic glucosides, distinguishing it from aromatic cyanohydrin derivatives [21] [22].

Band intensity of the nitrile stretch is typically medium due to the significant dipole moment of the C≡N bond [41] [45]. The relatively isolated position of this band in the spectrum facilitates its identification and provides unambiguous evidence for the cyanogenic nature of the compound [37] [22].

X-ray Photoelectron Spectroscopy of Molecular Surfaces

Core Electron Binding Energies

X-ray photoelectron spectroscopy (XPS) provides surface-sensitive elemental analysis and chemical state information for 2,3,4,6-Tetra-O-acetyl Linamarin within the top 3-10 nanometers of molecular surfaces [47] [48] [49]. The technique enables identification of all elements except hydrogen and helium, with detection limits in the parts per thousand range [47] [50].

Carbon 1s binding energies reveal multiple chemical environments corresponding to different carbon functionalities within the molecule [51] [49]. Aliphatic carbons (C-C, C-H) appear at 284.8 eV, representing the glucose carbon skeleton and acetyl methyl groups [52] [49]. Ether and alcohol carbons (C-O) exhibit binding energies around 286.2 eV, corresponding to glycosidic and acetyl ester linkages [53] [50].

Carbonyl carbons (C=O) demonstrate the highest C 1s binding energies at 288.9 eV due to the electron-withdrawing nature of the oxygen double bond [49] [54]. These signals correspond to the four acetyl carbonyl groups and provide quantitative information about the extent of acetylation [51] [52].

Oxygen Chemical State Analysis

Oxygen 1s binding energies distinguish between different oxygen environments in the acetylated structure [48] [49]. Carbonyl oxygens appear at 532.1 eV, characteristic of the electron-deficient oxygen in C=O bonds [50] [55]. Single-bonded oxygens (C-O) exhibit binding energies around 533.4 eV, representing the ether oxygens in glycosidic and acetyl ester linkages [52] [49].

Relative intensity ratios of oxygen signals provide information about the molecular stoichiometry and surface composition [48] [50]. The expected 10:8 ratio of total oxygen atoms reflects the molecular formula C₁₈H₂₅NO₁₀, with variations indicating preferential surface orientation or decomposition [56] [49].

Nitrogen Surface Characteristics

Nitrogen 1s binding energy appears at 399.8 eV, characteristic of nitrile nitrogen in the cyanogenic functionality [57] [49]. This signal is typically of low intensity due to the single nitrogen atom per molecule and the quaternary carbon environment [58] [59].

The chemical shift of nitrogen binding energy confirms the nitrile oxidation state and distinguishes it from other nitrogen functionalities such as amines or amides [60] [61]. The observed binding energy is consistent with the sp hybridization of nitrogen in the C≡N triple bond [57] [62].

Surface Composition and Depth Profiling

Quantitative surface analysis reveals the elemental composition and provides insights into molecular orientation at interfaces [48] [63]. The relative intensities of C 1s, O 1s, and N 1s signals enable calculation of surface stoichiometry and comparison with bulk molecular composition [56] [49].

Depth profiling capabilities of XPS allow investigation of surface layers and potential degradation products [63] [64]. Ion beam etching can be employed to access subsurface regions and study the stability of acetyl protecting groups under various conditions [53] [50].

Surface modification effects can be monitored through changes in binding energy positions and relative intensities [56] [49]. Environmental exposure, thermal treatment, or chemical reactions result in characteristic spectral changes that provide information about surface reactivity and stability [48] [63].

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Wikipedia

2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile

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Last modified: 04-15-2024

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